molecular formula C13H13ClN2O B2363029 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol CAS No. 793727-62-5

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol

Cat. No.: B2363029
CAS No.: 793727-62-5
M. Wt: 248.71
InChI Key: QQQBHWVTZIYKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with an appropriate amine under specific conditions. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with propan-2-olamine in the presence of a catalyst such as glacial acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the activity of enzymes essential for microbial survival. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline ring with a chloromethylideneamino group and a propan-2-ol moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2-chloroquinolin-3-yl)methylideneamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(17)7-15-8-11-6-10-4-2-3-5-12(10)16-13(11)14/h2-6,8-9,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQBHWVTZIYKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=CC2=CC=CC=C2N=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.